2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine
Description
Significance of the Phenoxyethylamine Scaffold in Chemical Synthesis and Structure-Property Relationships
The phenoxyethylamine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. nih.gov This scaffold consists of a phenyl ring linked to an ethylamine (B1201723) group through an ether bond. This arrangement provides a robust yet flexible backbone that can be readily modified with various substituents to modulate its properties.
The significance of the phenoxyethylamine scaffold lies in its ability to interact with biological targets through a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. The ether oxygen can act as a hydrogen bond acceptor, while the amine group can be a hydrogen bond donor or a protonated cation, allowing for ionic interactions. The aromatic ring provides a platform for hydrophobic interactions and can be substituted to alter the electronic and steric profile of the molecule. The synthetic accessibility of this scaffold allows for the systematic exploration of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry and materials science where the properties of a series of compounds are correlated with their structural features. nih.gov
Overview of Methoxy (B1213986) and Nitro Aromatic Substituents in Chemical Systems
The properties of a phenoxyethylamine derivative are profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine, the methoxy (-OCH₃) and nitro (-NO₂) groups play crucial roles in defining its chemical character.
The nitro group is a powerful electron-withdrawing group, both through induction and resonance. svedbergopen.com This strong electron-withdrawing nature significantly impacts the reactivity of the aromatic ring and the acidity of adjacent protons. Aromatic nitro compounds are key intermediates in organic synthesis, most notably as precursors to aromatic amines through reduction. mdpi.com The presence of a nitro group can also be a critical feature for the biological activity of certain pharmaceutical agents.
The interplay of these two substituents on the phenoxyethylamine scaffold creates a unique electronic environment. The electron-donating methoxy group and the electron-withdrawing nitro group have opposing effects, leading to a complex distribution of electron density within the molecule.
Rationale for Investigating this compound in Academic Contexts
The academic interest in a specific molecule like this compound stems from several key considerations in advanced organic chemistry. The primary rationale for its investigation can be attributed to its potential as a synthetic intermediate and as a probe for understanding structure-property relationships.
As a Synthetic Intermediate: The presence of both a primary amine and a nitro group makes this compound a versatile building block. The primary amine can be readily functionalized to introduce a wide variety of molecular fragments. The nitro group can be reduced to an amine, providing a handle for further derivatization at a different position on the aromatic ring. This dual functionality allows for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
While detailed research findings and specific experimental data for this compound are not widely available in the public domain, its structural features suggest it is a compound of interest for synthetic and medicinal chemists. The combination of a privileged scaffold with electronically distinct substituents provides a rich platform for academic exploration.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(3-methoxy-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C9H12N2O4/c1-14-9-6-7(15-5-4-10)2-3-8(9)11(12)13/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
PRWALVOZXQSHGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 3 Methoxy 4 Nitrophenoxy Ethan 1 Amine
Retrosynthetic Analysis of the 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine Structure
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the ether linkage and the carbon-nitrogen bond of the primary amine.
The most logical retrosynthetic step is the disconnection of the ether bond (C-O), which is a common strategy for ethers. This leads to two key synthons: a substituted phenoxide and a 2-aminoethyl electrophile. The corresponding synthetic equivalents would be 3-methoxy-4-nitrophenol (B113588) and a 2-haloethan-1-amine or a protected version thereof.
A further disconnection of the amine functional group from the ethyl chain is also a valid retrosynthetic approach. This would suggest a starting material of 2-(3-methoxy-4-nitrophenoxy)ethanol, which could then be converted to the amine. However, the direct formation of the ether linkage with a pre-functionalized aminoethyl group is often more efficient.
The aromatic ring itself can be retrosynthetically simplified. The nitro and methoxy (B1213986) groups can be considered as being introduced through electrophilic aromatic substitution reactions on a simpler phenol (B47542) precursor. This suggests that a key starting material could be a derivative of guaiacol (B22219) (2-methoxyphenol) or isovanillin.
Development and Optimization of Synthetic Routes
The synthesis of this compound can be achieved through several pathways, primarily involving the formation of the ether linkage and the introduction of the amine functionality.
The formation of the phenoxy linkage is most commonly achieved via the Williamson ether synthesis. francis-press.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, the reaction would be between the sodium or potassium salt of 3-methoxy-4-nitrophenol and a suitable 2-substituted ethanamine derivative.
Key Reactants and Conditions:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| 3-Methoxy-4-nitrophenol | 2-Chloroethan-1-amine hydrochloride | K₂CO₃ or NaH | DMF or Acetonitrile (B52724) | Room to elevated temperatures |
| 3-Methoxy-4-nitrophenol | N-(2-Bromoethyl)phthalimide | K₂CO₃ | DMF | Elevated temperatures |
The choice of base is crucial to deprotonate the phenolic hydroxyl group, which is made more acidic by the electron-withdrawing nitro group. researchgate.net Strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) can be employed. francis-press.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction. rsc.org The use of phase-transfer catalysts can also enhance the reaction rate and yield, particularly under heterogeneous conditions. quizlet.com
Several strategies can be employed to introduce the primary amine functionality.
Direct Alkylation: The use of 2-chloroethan-1-amine or 2-bromoethan-1-amine in the Williamson ether synthesis directly introduces the aminoethyl group. However, this approach can lead to side reactions such as N-alkylation of the product amine by the alkyl halide, resulting in secondary and tertiary amine byproducts.
Gabriel Synthesis: A more controlled method for introducing the primary amine is the Gabriel synthesis. pharmaffiliates.com This involves the alkylation of potassium phthalimide (B116566) with a suitable 2-haloethyl derivative, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. For the synthesis of the target compound, 3-methoxy-4-nitrophenol would first be reacted with a dihaloethane (e.g., 1,2-dibromoethane) to form 1-(2-bromoethoxy)-3-methoxy-4-nitrobenzene. This intermediate is then used to alkylate potassium phthalimide. The final step is the removal of the phthalimide protecting group. A related approach involves the direct reaction of the phenoxide with N-(2-bromoethyl)phthalimide. google.com
Reduction of a Nitro Group: An alternative strategy involves the etherification of 3-methoxy-4-nitrophenol with a 2-haloethanol, followed by conversion of the terminal hydroxyl group to an amine. A more direct approach within this category would be the reduction of a precursor containing a nitro group that can be selectively reduced to an amine. For instance, if a synthetic route starts from a dinitro-substituted precursor, one nitro group could potentially be selectively reduced. However, for the target molecule, the primary amine is typically introduced as a pre-formed or protected synthon. The existing nitro group on the aromatic ring is generally intended to remain in the final product. Should the corresponding aniline (B41778) be desired, the aromatic nitro group can be reduced, for example, through catalytic hydrogenation over a palladium or nickel catalyst. researchgate.netbcrec.id
The substitution pattern of the aromatic ring is a critical aspect of the synthesis. The starting material, 3-methoxy-4-nitrophenol, can be synthesized from more readily available precursors.
A common precursor is guaiacol (2-methoxyphenol). The nitration of guaiacol can yield a mixture of nitro isomers. researchgate.netnih.gov The directing effects of the hydroxyl and methoxy groups, both being ortho-, para-directing, will influence the position of the incoming nitro group. The nitration of guaiacol with reagents like nitric acid in an aqueous medium can lead to the formation of 4-nitroguaiacol and 6-nitroguaiacol. nih.govfigshare.comacs.org The desired 4-nitroguaiacol (which is 3-methoxy-4-nitrophenol) can then be isolated. The regioselectivity of the nitration can be influenced by the choice of nitrating agent and reaction conditions. dergipark.org.tr Green nitration methods using solid acid catalysts or milder nitrating agents have also been explored to improve selectivity and reduce the environmental impact. researchgate.net
Alternatively, starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a series of functional group transformations could lead to the desired phenol. This would involve oxidation of the aldehyde, followed by nitration and subsequent decarboxylation. However, direct nitration of a suitably protected guaiacol derivative is a more common approach.
Exploration of Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of this compound can be optimized from a green chemistry perspective.
Alternative Solvents: The use of hazardous solvents like DMF can be minimized or replaced with greener alternatives.
Catalysis: The use of phase-transfer catalysts in the Williamson ether synthesis can enhance reaction efficiency, potentially allowing for milder reaction conditions and reduced solvent usage.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the Williamson ether synthesis, leading to shorter reaction times and potentially higher yields.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Gabriel synthesis, for instance, has a lower atom economy due to the use of the phthalimide protecting group, which is removed as a byproduct. Direct alkylation, if optimized to minimize side products, could offer a better atom economy.
Scale-Up Considerations and Process Optimization for Academic Synthesis
Scaling up the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger academic scale (tens to hundreds of grams) requires careful consideration of several factors:
Reagent Purity and Stoichiometry: The purity of starting materials, such as 3-methoxy-4-nitrophenol, becomes more critical at a larger scale. Precise control of reagent stoichiometry is necessary to maximize yield and minimize the formation of impurities.
Reaction Monitoring: Robust and reliable methods for monitoring the reaction progress, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are essential to determine the optimal reaction time and prevent the formation of degradation products.
Workup and Purification: The workup procedure needs to be scalable. This may involve moving from separatory funnel extractions to larger-scale liquid-liquid extraction setups. Purification by column chromatography, which is common at the lab scale, can become cumbersome and expensive at a larger scale. Recrystallization or distillation (if applicable) are often more suitable purification techniques for larger quantities.
Thermal Management: The Williamson ether synthesis is often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. This may require the use of a jacketed reactor with controlled cooling.
Safety: A thorough safety assessment of all reagents and reaction steps is imperative. The handling of flammable solvents, strong bases like sodium hydride, and potentially hazardous alkylating agents requires appropriate personal protective equipment and engineering controls.
Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxy 4 Nitrophenoxy Ethan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. High-resolution 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the chemical environment of each nucleus, the connectivity between atoms, and the spatial arrangement of the molecule.
For 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the ethanamine chain, the methoxy (B1213986) group, and the amine protons. The ¹³C NMR spectrum would correspondingly display nine unique carbon signals, reflecting the molecule's asymmetry.
Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary based on solvent and other conditions.)
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |
| Aromatic-H (H2) | ~7.7 | ~110 | Ortho to nitro group, deshielded. |
| Aromatic-H (H5) | ~6.6 | ~105 | Ortho to methoxy and ether, shielded. |
| Aromatic-H (H6) | ~7.9 | ~120 | Ortho to nitro group, deshielded. |
| Methoxy (-OCH₃) | ~3.9 | ~56 | Typical range for aryl methoxy groups. |
| Ether Methylene (-OCH₂) | ~4.2 | ~70 | Adjacent to oxygen and aromatic ring. |
| Amine Methylene (-CH₂N) | ~3.1 | ~41 | Adjacent to the amine group. |
| Amine (-NH₂) | ~1.5-2.5 (broad) | N/A | Variable, depends on concentration and solvent. |
| Aromatic-C (C1-O) | N/A | ~150 | Attached to ether oxygen. |
| Aromatic-C (C2) | N/A | ~110 | Aromatic CH. |
| Aromatic-C (C3-OCH₃) | N/A | ~155 | Attached to methoxy group. |
| Aromatic-C (C4-NO₂) | N/A | ~141 | Attached to nitro group. |
| Aromatic-C (C5) | N/A | ~105 | Aromatic CH. |
| Aromatic-C (C6) | N/A | ~120 | Aromatic CH. |
To confirm the assignments from 1D NMR and establish the complete bonding framework, a suite of 2D NMR experiments is essential. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the two adjacent methylene groups (-OCH₂-CH₂NH₂), confirming the ethanamine chain's connectivity. Correlations between the aromatic protons would also help to definitively assign their positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to unambiguously link each proton signal (e.g., -OCH₃, -OCH₂-, -CH₂N, and aromatic C-H) to its corresponding carbon signal in the ¹³C spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular structure. Key expected correlations would include:
The methoxy protons (-OCH₃) to the C3 aromatic carbon.
The ether methylene protons (-OCH₂) to the C1 aromatic carbon.
The aromatic protons to neighboring carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A critical NOESY correlation would be expected between the methoxy protons (-OCH₃) and the aromatic proton at the C2 position, and between the ether methylene protons (-OCH₂) and the aromatic proton at the C6 position, confirming the spatial arrangement around the aromatic ring.
The presence of single bonds, such as the Ar-O bond, can lead to the existence of different rotational isomers (rotamers). nih.gov At room temperature, if the rotation around this bond is fast on the NMR timescale, time-averaged signals are observed. However, if the rotation is hindered, it can lead to signal broadening or the appearance of multiple sets of signals for the different conformations. nih.govox.ac.uk
Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. ox.ac.uk By lowering the temperature, the rate of interconversion between rotamers can be slowed. If a sufficiently low temperature is reached (the coalescence temperature), the broad signals may resolve into sharp, distinct sets of peaks for each conformer. nih.gov Such a study on this compound could quantify the energy barrier to rotation around the aryl-ether bond, providing valuable data on the molecule's conformational flexibility in solution.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | IR (strong), Raman (weak) |
| Aromatic (C-H) | Stretch | 3000 - 3100 | IR (medium), Raman (strong) |
| Methoxy/Methylene (C-H) | Symmetric/Asymmetric Stretch | 2850 - 3000 | IR (strong), Raman (strong) |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | IR (medium), Raman (strong) |
| Nitro (N=O) | Asymmetric Stretch | 1500 - 1560 | IR (very strong) |
| Nitro (N=O) | Symmetric Stretch | 1335 - 1370 | IR (very strong) |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | IR (strong) |
| Aryl Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 | IR (medium) |
The most prominent bands in the IR spectrum would be the strong N=O stretches from the nitro group and the C-O stretches from the ether and methoxy groups. The N-H stretching of the primary amine would appear as a distinct doublet in the 3300-3500 cm⁻¹ region. The Raman spectrum would be particularly useful for identifying the aromatic C=C stretching vibrations, providing a clear fingerprint of the substituted benzene (B151609) ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a precise mass measurement.
For this compound (C₉H₁₂N₂O₄), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.
Plausible Fragmentation Pattern in EI-MS
Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to fragmentation. The resulting pattern is a unique fingerprint of the molecule's structure.
| m/z Value (Proposed) | Fragment Ion Structure | Neutral Loss |
| 212 | [C₉H₁₂N₂O₄]⁺ | Molecular Ion (M⁺) |
| 182 | [M - CH₂NH₂]⁺ | Loss of aminomethyl radical |
| 168 | [M - C₂H₄N]⁺ | Loss of ethanamine side chain |
| 166 | [M - NO₂]⁺ | Loss of nitro group |
| 138 | [C₇H₈O₃]⁺ | Phenoxy fragment after side chain cleavage |
| 44 | [C₂H₆N]⁺ | Ethan-1-amine fragment |
The analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence of the methoxy-nitrophenoxy core and the ethanamine side chain.
Single Crystal X-Ray Diffraction for Solid-State Structure and Intermolecular Interactions
While NMR provides the structure in solution, single-crystal X-ray diffraction (SCXRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com Obtaining a suitable single crystal of this compound would allow for the determination of key structural parameters.
An SCXRD analysis would provide definitive data on:
Bond lengths and angles: Confirming the geometry of the aromatic ring, nitro, methoxy, and ethanamine groups.
Torsional angles: Defining the conformation of the molecule in the crystal lattice, particularly the orientation of the ethanamine side chain relative to the aromatic ring.
Planarity: Determining the planarity of the benzene ring and the twist of the nitro and methoxy substituents relative to the ring plane. nih.govresearchgate.net
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For this compound, the primary amine (-NH₂) and the nitro group (-NO₂) are key functional groups for forming strong intermolecular interactions.
A crystal packing analysis would likely reveal an extensive hydrogen bonding network. researchgate.net Specifically, the amine group's N-H protons are strong hydrogen bond donors, while the oxygen atoms of the nitro group, the ether linkage, and the methoxy group are all potential hydrogen bond acceptors. This could lead to the formation of chains, sheets, or more complex three-dimensional networks that stabilize the crystal structure. Additionally, π–π stacking interactions between the electron-deficient nitro-aromatic rings could further influence the crystal packing arrangement. researchgate.net
Conformational Analysis in the Crystalline State
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the conformational analysis of this compound in the crystalline state. Consequently, experimental data regarding its crystal structure, including bond lengths, bond angles, and torsion angles, are not available at this time.
The determination of a molecule's conformation in its crystalline form is reliant on single-crystal X-ray diffraction analysis. This technique provides precise three-dimensional coordinates of the atoms within the crystal lattice, from which the conformational parameters can be derived. Without such a study for this compound, a detailed and scientifically accurate discussion of its solid-state conformation is not possible.
Further research, specifically the successful growth of a single crystal and its subsequent analysis by X-ray crystallography, would be required to elucidate the conformational properties of this compound in the solid state. Such an investigation would provide valuable insights into the molecule's geometry, intramolecular interactions, and packing arrangement within the crystal.
Chemical Reactivity and Mechanistic Studies of 2 3 Methoxy 4 Nitrophenoxy Ethan 1 Amine
Reactivity of the Primary Amine Moiety
The terminal primary amine group (-NH₂) is a key site of nucleophilic reactivity in 2-(3-methoxy-4-nitrophenoxy)ethan-1-amine. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, making it a versatile handle for synthetic modifications.
The primary amine of this compound exhibits characteristic nucleophilic behavior in several fundamental organic reactions.
Acylation: The amine group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. For instance, the reaction with acetic anhydride (B1165640) in a suitable solvent like acetic acid would yield N-(2-(3-methoxy-4-nitrophenoxy)ethyl)acetamide. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acylating agent. A similar transformation has been documented for the acetylation of 4-methoxy-2-nitroaniline, which reacts with acetic anhydride to form N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov
Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary.
Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For example, the reaction of this compound with benzaldehyde (B42025) would yield the corresponding N-benzylidene imine.
| Reaction Type | Reagent Example | Product Type | Reaction Conditions |
| Acylation | Acetic Anhydride | Amide | Typically in a polar solvent, can be done at room temperature. |
| Alkylation | Methyl Iodide | Secondary Amine | Often results in mixtures; control is challenging. |
| Condensation | Benzaldehyde | Imine (Schiff Base) | Acid catalysis, removal of water drives the reaction forward. |
The nucleophilic nature of the primary amine allows for a wide range of derivatization strategies, which are useful for modifying the molecule's properties or for analytical purposes. These strategies often involve the reaction of the amine with reagents that introduce a specific tag or functional group. For example, derivatization with dansyl chloride or fluorescamine (B152294) can be used to introduce fluorescent tags, enabling sensitive detection in analytical methods.
Reactivity of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo chemical transformations.
The nitro group of this compound can be readily reduced to an amino group (-NH₂) or a hydroxylamino group (-NHOH) using various reducing agents. The choice of reagent and reaction conditions determines the final product.
Reduction to an Amino Group: Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups to amines. This is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. This transformation would convert this compound into 2-(4-amino-3-methoxyphenoxy)ethan-1-amine. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid can also be employed.
Reduction to a Hydroxylamino Group: Partial reduction of the nitro group to a hydroxylamino functionality can be achieved under milder conditions or with specific reagents. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride is a classic method for preparing arylhydroxylamines from nitroarenes.
| Reducing Agent | Product Functionality | Typical Conditions |
| H₂/Pd/C | Amino (-NH₂) | Hydrogen atmosphere, various solvents (e.g., ethanol (B145695), ethyl acetate). |
| SnCl₂/HCl | Amino (-NH₂) | Acidic conditions, often requires heating. |
| Zn/NH₄Cl | Hydroxylamino (-NHOH) | Aqueous or alcoholic media, often at room temperature. |
The strongly electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). The nitro group, being in the para position to the ether linkage, can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, which is formed upon nucleophilic attack. This makes the aromatic ring susceptible to attack by strong nucleophiles, potentially leading to the displacement of a leaving group on the ring, although in this specific molecule, there are no conventional leaving groups like halogens. However, in analogous compounds with a suitable leaving group, the nitro group would facilitate its displacement.
Reactivity of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is an electron-donating group that influences the electronic properties of the aromatic ring. While generally less reactive than the amine or nitro groups, it can undergo certain transformations under specific conditions. Cleavage of the methyl-oxygen bond, known as demethylation, is a primary reaction of the methoxy group. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Such a reaction would convert the methoxy group in this compound to a hydroxyl group, yielding the corresponding phenol (B47542) derivative. The regioselective demethylation of methoxy groups on phenolic esters and diaryl ketones has been reported using aluminum halides. google.com
Demethylation Reactions and Phenol Formation
The methoxy (-OCH₃) group attached to the aromatic ring of this compound can undergo O-demethylation to yield a corresponding phenol (a hydroxyl group, -OH). This conversion is a common transformation in organic synthesis. The cleavage of such aryl methyl ethers typically requires harsh conditions due to the stability of the C-O bond.
The reaction mechanism generally involves the use of a strong Lewis acid or a Brønsted acid. The Lewis acid coordinates to the oxygen atom of the methoxy group, making the methyl carbon more electrophilic. A nucleophile, often the conjugate base of the acid (e.g., a halide ion), then attacks the methyl group in an Sₙ2 reaction, cleaving the methyl-oxygen bond and forming a bromomethane (B36050) byproduct. Subsequent workup hydrolyzes the intermediate to reveal the phenol. A variety of reagents are known to effect the demethylation of phenolic ethers, with the choice depending on the other functional groups present in the molecule. google.com
While specific studies on the demethylation of this compound are not extensively documented, the reactivity can be inferred from established methods for similar compounds. The presence of the electron-withdrawing nitro group can influence the reactivity of the methoxy group and the required reaction conditions.
Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature (-78°C to rt) | Lewis Acid-mediated | google.com |
| Pyridinium chloride | High temperature (melt, ~200-220°C) | Brønsted Acid/Nucleophilic | google.com |
| Aluminum chloride (AlCl₃) | Inert solvent, often with a nucleophile scavenger (e.g., ethanethiol) | Lewis Acid-mediated | google.com |
| Hydrobromic acid (48% HBr) | Refluxing at high temperature (~120-150°C) | Brønsted Acid-mediated | google.com |
Role in Directing Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the substituents already present. libretexts.org In the case of this compound, the benzene ring has three substituents that collectively influence the position of any incoming electrophile (E⁺).
The substituents are:
1-(2-aminoethoxy) group (-OCH₂CH₂NH₂): An alkoxy group, which is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance.
3-methoxy group (-OCH₃): Also a strongly activating ortho, para-director for the same reason.
4-nitro group (-NO₂): A strongly deactivating meta-director, as it withdraws electron density from the ring through both inductive and resonance effects. libretexts.org
The directing effects of these groups on the available positions of the aromatic ring (C2, C5, and C6) are as follows:
The 1-alkoxy group directs electrophiles to its ortho positions (C2 and C6). Its para position (C4) is blocked by the nitro group.
The 3-methoxy group directs electrophiles to its ortho positions (C2 and C4, with C4 being blocked) and its para position (C6).
The 4-nitro group directs electrophiles to its meta positions (C2 and C6).
Table 2: Summary of Substituent Directing Effects
| Substituent (Position) | Type | Directing Effect | Target Positions |
|---|---|---|---|
| -OCH₂CH₂NH₂ (C1) | Activating | ortho, para | C2, C6 |
| -OCH₃ (C3) | Activating | ortho, para | C2, C6 |
| -NO₂ (C4) | Deactivating | meta | C2, C6 |
Reaction Mechanisms of Transformations Involving the this compound Scaffold
The scaffold of this compound contains multiple reactive sites, allowing for a range of chemical transformations. One of the most significant and synthetically useful reactions for this molecule is the reduction of the aromatic nitro group to a primary amine. This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and polymers, as it converts an electron-withdrawing group into a versatile electron-donating group.
The reduction of an aromatic nitro group can be achieved using various reagents, most commonly through catalytic hydrogenation or with dissolving metals in acidic media. niscpr.res.in
Single-Electron Transfer: The reaction initiates with single-electron transfers from the metal surface to the nitro group, forming a nitro radical anion.
Protonation and Dehydration: This is followed by a sequence of protonation steps (from the acid) and further electron transfers. The process generates intermediates such as the nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) species.
Final Reduction: The hydroxylamine intermediate is further reduced by the metal and protonated, ultimately leading to the loss of a water molecule and the formation of the primary aromatic amine.
This method is generally selective for the nitro group, leaving other functional groups like the ethers and the aliphatic amine on the this compound scaffold intact.
Table 3: Common Reagents for Aromatic Nitro Group Reduction
| Reagent System | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| H₂ / Pd, Pt, or Ni catalyst | 1-4 atm H₂, room temp, alcoholic solvent | High; may reduce other unsaturated groups | acs.org |
| Fe / HCl or NH₄Cl | Reflux in aqueous ethanol or water | Excellent for nitro groups | acs.org |
| SnCl₂·2H₂O / HCl | Room temp or gentle heating in ethanol | Good; often used for selective reductions | acs.org |
| NaBH₄ / Catalyst (e.g., NiCl₂) | Room temp in methanol/water | Can be selective but may reduce other groups | acs.org |
| Lithium Aluminium Hydride (LiAlH₄) | Reflux in ether (e.g., THF) | Powerful; less selective, may cleave ethers or reduce other groups | niscpr.res.in |
Theoretical and Computational Investigations of 2 3 Methoxy 4 Nitrophenoxy Ethan 1 Amine
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By approximating the exchange-correlation energy, DFT methods, such as B3LYP, can accurately predict molecular geometries and electronic characteristics. nih.govmaterialsciencejournal.orgresearchgate.net
Optimized Geometries and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine, the optimization would reveal the spatial arrangement of the methoxy (B1213986), nitro, and ethanamine substituents on the phenyl ring.
Conformational analysis is particularly important for this molecule due to the flexible ethylamine (B1201723) side chain. Different rotations around the C-O and C-C single bonds can lead to various conformers with different energy levels. DFT calculations can map these potential energy surfaces to identify the global minimum energy conformation, which is the most stable and populated form of the molecule under normal conditions. Studies on similar flexible molecules have shown that the final optimized geometry is a balance between electronic effects and steric hindrance among the functional groups. acs.org
Table 1: Representative Predicted Geometrical Parameters (Note: As specific experimental data for the title compound is not available, these values are representative of similar structures calculated using DFT methods like B3LYP/6-311G(d,p).)
| Parameter | Predicted Value |
| C-N (Nitro Group) Bond Length | ~1.48 Å |
| C-N (Amino Group) Bond Length | ~1.36 Å |
| C-O (Ether) Bond Length | ~1.37 Å |
| O-N-O (Nitro) Bond Angle | ~125° |
| C-O-C (Ether) Bond Angle | ~118° |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.brwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.compku.edu.cn
The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, such as the phenoxy oxygen and the amino group, which are nucleophilic centers. The LUMO is likely concentrated around the electron-withdrawing nitro group, which serves as an electrophilic center. researchgate.net This distribution dictates how the molecule will interact with other reagents.
Table 2: Predicted Frontier Molecular Orbital Properties (Note: These are illustrative values based on DFT calculations for structurally related nitrophenyl compounds.)
| Property | Predicted Value (eV) | Implication |
| EHOMO | ~ -6.5 eV | Electron-donating ability |
| ELUMO | ~ -2.0 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |
Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. wolfram.comresearchgate.net It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The map is color-coded to identify regions of different potential.
Red and Yellow: Indicate regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. nih.govresearchgate.net
Blue: Indicates regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net
Green: Represents areas of neutral or near-zero potential.
For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro group and the phenoxy oxygen, identifying them as primary sites for electrophilic interaction. nih.govsemanticscholar.org A region of high positive potential (blue) would be expected around the hydrogen atoms of the amine group (-NH2), marking it as a site for nucleophilic attack or hydrogen bonding. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or at Interfaces
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. nih.gov
For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with a solvent, such as water. The simulation would track the trajectory of every atom over a period of nanoseconds, revealing:
Conformational Flexibility: How the molecule changes its shape and explores different conformations in a solution.
Solvation Effects: The formation and dynamics of hydrogen bonds between the amine and nitro groups of the molecule and the surrounding water molecules.
Interactions at Interfaces: How the molecule orients and behaves at the boundary between two phases, such as a lipid bilayer and water, which is relevant for understanding its potential interactions with biological membranes.
Such simulations provide a bridge between the static electronic structure and the macroscopic properties of the compound in a realistic environment. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net These models establish a mathematical relationship between calculated molecular descriptors (e.g., electronic, topological, and geometrical parameters) and an experimental property. utq.edu.iq
For substituted anilines and related compounds, QSPR models have been developed to predict various attributes such as toxicity, dipole moment, and metabolic fate. nih.govresearchgate.netnih.gov Although specific QSPR studies for this compound have not been identified, this methodology could be applied to predict its non-biological chemical properties, including:
Boiling point
Vapor pressure
Water solubility
Octanol-water partition coefficient (logP)
These predictions are valuable for chemical engineering, environmental fate assessment, and materials science, allowing for the estimation of properties without the need for time-consuming and costly experiments. researchgate.net
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods are widely used to predict various types of molecular spectra, which can then be compared with experimental results to validate the accuracy of the theoretical model. researchgate.netscispace.comresearchgate.net
Vibrational Spectra (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in FT-IR and Raman spectra. materialsciencejournal.org These calculations help in the assignment of specific vibrational modes (e.g., N-H stretching, C=C ring stretching, N-O stretching) to the observed spectral bands.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.govnih.gov The predicted maximum absorption wavelength (λmax) often corresponds to the HOMO→LUMO electronic transition. scispace.com
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule, aiding in the interpretation of experimental NMR data. researchgate.net
A strong correlation between the predicted and experimental spectra confirms that the calculated molecular geometry and electronic structure are accurate representations of the real molecule. nih.gov
Table 3: Comparison of Theoretical vs. Experimental Spectroscopic Data (Note: This table is illustrative, demonstrating how theoretical data is validated against experimental findings for similar compounds.)
| Spectroscopic Data | Theoretical Prediction (DFT) | Experimental Finding |
| FT-IR (cm⁻¹) | ||
| N-H Stretch (Amine) | ~3430 cm⁻¹ | ~3410 cm⁻¹ |
| N-O Stretch (Nitro) | ~1520 cm⁻¹ | ~1515 cm⁻¹ |
| UV-Vis (nm) | ||
| λmax (in Ethanol) | ~355 nm | ~360 nm |
Advanced Derivatization and Analog Development of 2 3 Methoxy 4 Nitrophenoxy Ethan 1 Amine
Synthesis of Amide, Urea (B33335), and Carbamate (B1207046) Derivatives
The nucleophilic primary amine of 2-(3-methoxy-4-nitrophenoxy)ethan-1-amine is readily converted into amide, urea, and carbamate derivatives through well-established synthetic protocols. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.
Amide Synthesis: Amide derivatives are typically synthesized by reacting the primary amine with acylating agents such as acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. organic-chemistry.orgjournalajacr.com Direct coupling with carboxylic acids is also achievable using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govresearchgate.net These reactions are generally high-yielding and tolerant of the methoxy (B1213986) and nitro functionalities on the aromatic ring.
Urea Synthesis: The synthesis of urea derivatives can be achieved through several routes. The most common method involves the reaction of the primary amine with an isocyanate. organic-chemistry.orgnih.gov For unsymmetrical ureas, this is a straightforward approach. Symmetrical ureas can be formed using phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govgoogle.com Additionally, methods have been developed that utilize reagents like 4-nitrophenyl-N-benzylcarbamate, which react with amines to form a protected urea that can be deprotected via hydrogenolysis. bioorganic-chemistry.com
Carbamate Synthesis: Carbamates are readily prepared by treating the amine with a chloroformate, such as methyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. nih.gov Another widely used method for introducing the common tert-butoxycarbonyl (Boc) protecting group is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. organic-chemistry.org Alternative carbonyl sources, like N,N'-carbonyldiimidazole, can also be used to first activate an alcohol, which then reacts with the amine, or react with the amine directly in a one-pot synthesis. organic-chemistry.orguantwerpen.be
| Derivative Type | Generic Reactant (R-X) | Resulting Structure | Reaction Description |
|---|---|---|---|
| Amide | Acyl Chloride (R-COCl) | ![]() | Nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. |
| Urea | Isocyanate (R-N=C=O) | ![]() | Addition of the amine to the highly electrophilic carbon of the isocyanate. |
| Carbamate | Chloroformate (R-OCOCl) | ![]() | Nucleophilic substitution at the carbonyl carbon of the chloroformate. |
Formation of Schiff Bases and Imines
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. jetir.orgjocpr.com This reaction typically involves mixing the amine and the carbonyl compound in a suitable solvent, often with mild acid catalysis to facilitate the dehydration of the intermediate carbinolamine. nih.goveijppr.com The formation of the C=N double bond is reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture, for instance, by azeotropic distillation. eijppr.com This reaction provides a straightforward method for linking the core molecule to other chemical entities bearing a carbonyl group.
| Carbonyl Reactant | Structure of Reactant | Resulting Schiff Base Structure |
|---|---|---|
| Benzaldehyde (B42025) | ![]() | ![]() |
| Acetone | ![]() | ![]() |
| Cyclohexanone | ![]() | ![]() |
Cyclization Reactions to Form Heterocyclic Systems Incorporating the Ethanamine Moiety
The 2-(phenoxy)ethanamine scaffold can be utilized in cyclization reactions to construct various heterocyclic ring systems. These reactions can proceed through intramolecular or intermolecular pathways. For instance, reaction with bifunctional electrophiles can lead to the formation of medium- to large-sized rings. An intramolecular redox cyclization has been demonstrated for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, suggesting that the nitro group can participate in complex cyclization cascades under certain conditions. nih.gov Furthermore, analogs of the title compound, such as 2-(2-vinyl)phenoxy-tert-anilines, are known to undergo nih.govnih.gov-hydride transfer and cyclization to yield seven-membered oxazonine rings. nih.gov While direct examples involving this compound are not prevalent, these analogous reactions demonstrate the potential of the structural motif to serve as a precursor for diverse heterocyclic frameworks.
Palladium-Catalyzed Coupling Reactions for Aromatic Functionalization
The aromatic ring of this compound, activated by the nitro group, is a prime candidate for advanced functionalization using palladium-catalyzed cross-coupling reactions. A particularly relevant transformation is the denitrative cross-coupling, where the nitro group acts as a leaving group. researchgate.netnsmsi.ir This allows for the direct replacement of the nitro group with other functionalities, streamlining synthetic routes that would otherwise require multiple steps like reduction, diazotization, and substitution. researchgate.net
For example, the denitrative Mizoroki-Heck reaction allows for the formation of a carbon-carbon bond by coupling the nitroarene with an alkene. chemrxiv.org This reaction is typically catalyzed by a palladium complex with a sterically demanding phosphine (B1218219) ligand, such as BrettPhos. chemrxiv.orgacs.org Similarly, denitrative N-arylation reactions can couple the nitroarene with N-H containing heterocycles like pyrroles, indoles, and carbazoles. rsc.org These methods provide powerful tools for directly elaborating the aromatic core of the molecule.
| Alkene Coupling Partner | Resulting Product Structure | Reaction Conditions |
|---|---|---|
| Styrene | ![]() | Pd(acac)₂/BrettPhos, K₃PO₄ |
| Butyl acrylate | ![]() | Pd(acac)₂/BrettPhos, K₃PO₄ |
Design and Synthesis of Photoactivatable or Probe-Tagged Analogs
The primary amine of this compound is an ideal attachment point for the synthesis of photoactivatable or probe-tagged analogs. These specialized molecules are crucial tools in chemical biology for studying biological processes with high spatial and temporal resolution. nih.gov
Photoactivatable Analogs: Photoactivatable groups, or "caged" compounds, can be introduced to render a molecule inert until it is activated by light. The nitroaromatic moiety itself is known to be photolabile and can undergo photodegradation upon UV irradiation, a property that could potentially be harnessed for photoactivation. nih.govpnas.orgrsc.org More targeted approaches involve acylating the primary amine with a photolabile protecting group, such as a diazoketone or a tetrazole-containing moiety, which can be cleaved or rearranged upon irradiation to release the active molecule. nih.govnih.gov
Probe-Tagged Analogs: Fluorescent probes or affinity tags can be covalently attached to the amine to allow for visualization or purification. This is commonly achieved by reacting the amine with the N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a desired probe. organic-chemistry.org For example, reaction with fluorescein (B123965) isothiocyanate (FITC) would yield a fluorescently labeled version of the molecule, while reaction with a biotin-NHS ester would allow for affinity-based pulldown experiments.
Exploration of Non Clinical Applications and Material Science Relevance
Utilization as a Synthetic Intermediate in Complex Organic Synthesis
The molecular architecture of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine, with its distinct functional groups, makes it a highly useful intermediate in the synthesis of more complex molecules. The primary amine and the nitro group on the aromatic ring are particularly reactive, allowing for a variety of chemical transformations.
Precursor for Advanced Aromatic Systems
The nitroaromatic moiety of this compound is a key feature that allows it to serve as a precursor for advanced aromatic systems, particularly in the synthesis of heterocyclic compounds. The strong electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and can be a crucial element in various synthetic strategies. nih.govmdpi.com
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amine group through reduction. nih.gov This conversion would yield a diamine derivative, 2-(4-amino-3-methoxyphenoxy)ethan-1-amine, which can then be used to construct a wide array of complex aromatic structures. Aromatic diamines are fundamental building blocks in the synthesis of various heterocyclic systems, including benzimidazoles, quinoxalines, and other fused aromatic rings, which are of significant interest in medicinal chemistry and material science.
Furthermore, the presence of both an amine and a potential second amine (after reduction of the nitro group) in a specific ortho/meta relationship, combined with the ether linkage, provides a scaffold for creating unique heterocyclic frameworks through intramolecular cyclization reactions. researchgate.netresearchgate.netrsc.orgorganic-chemistry.org
Role in Multistep Reaction Sequences
In multistep reaction sequences, this compound can be strategically employed due to the differential reactivity of its functional groups. The primary amine is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. msu.edu These reactions allow for the introduction of diverse substituents and the extension of the molecular framework.
The nitro group, on the other hand, can be carried through several synthetic steps and then be reduced at a later stage to unmask a second amine functionality. This "protected" amine strategy is a common tactic in organic synthesis to control the regioselectivity of reactions and to avoid unwanted side reactions. The selective transformation of the primary amine while keeping the nitro group intact, or vice versa, provides chemists with a powerful tool for the controlled construction of complex target molecules.
Potential in Polymer Chemistry and Material Science
The structural attributes of this compound also suggest its potential utility in the field of polymer chemistry and material science. The ability to be transformed into a diamine makes it a candidate monomer for the synthesis of high-performance polymers, while the primary amine group offers possibilities for its use as a functional additive.
Monomer for Specialty Polymers
Upon reduction of its nitro group, this compound is converted into an aromatic diamine. Aromatic diamines are essential monomers for the synthesis of specialty polymers such as polyimides and polyamides. rsc.orgntu.edu.twrsc.org Polyimides, in particular, are known for their exceptional thermal stability, chemical resistance, and mechanical properties. mdpi.comwikipedia.org
The diamine derived from this compound possesses a flexible ether linkage in its backbone. The incorporation of such flexible linkages into the polymer chain is a known strategy to enhance the solubility and processability of otherwise rigid and intractable aromatic polymers, without significantly compromising their desirable thermal properties. rsc.orgrsc.org This could lead to the development of new, more easily processable high-performance materials.
| Potential Polymer Type | Monomer Functionality | Key Polymer Properties |
| Polyimides | Aromatic Diamine (after nitro reduction) | High thermal stability, chemical resistance, good mechanical properties, improved solubility |
| Polyamides | Aromatic Diamine (after nitro reduction) | High strength, good temperature and chemical resistance |
Functional Additive in Polymeric Materials
The primary amine group in this compound allows it to act as a functional additive in polymeric materials. basf.com Amines can be incorporated into polymer matrices to modify their surface properties, improve adhesion, or to act as cross-linking agents. acs.orgnih.gov For instance, the amine group can react with functional groups on other polymer chains, such as epoxides or carboxylic acids, to form covalent bonds, thereby enhancing the mechanical strength and thermal stability of the material.
Moreover, amine-functionalized additives can be used to alter the surface energy of polymers, which can be beneficial for applications requiring improved wettability or adhesion. rsc.org The presence of the aromatic ring and the nitro group could also impart specific properties, such as altered refractive index or UV-absorbing capabilities, to the host polymer. researchgate.netspecialchem.com
Applications in Analytical Chemistry as Reagents or Ligands
In the realm of analytical chemistry, molecules with the structural features of this compound and its derivatives can serve as valuable reagents or ligands. The amine and the potential for a second amine group after reduction of the nitro group, in conjunction with the oxygen atom of the ether linkage, create a potential chelating site for metal ions.
The formation of metal complexes is a fundamental principle in many analytical techniques, including spectrophotometry, fluorimetry, and electrochemical sensing. The aminophenol structure, which can be obtained from the title compound, is a well-known motif in the design of ligands for transition metal complexes. derpharmachemica.com These complexes can exhibit catalytic activity or possess specific spectroscopic properties that can be exploited for analytical purposes.
For example, a ligand derived from this compound could form a colored complex with a specific metal ion, allowing for its quantitative determination using UV-visible spectrophotometry. The specific substitution pattern on the aromatic ring (methoxy and the original nitro/reduced amino group) could fine-tune the selectivity and sensitivity of the ligand for different metal ions.
| Potential Analytical Application | Role of the Compound/Derivative | Principle |
| Spectrophotometric Analysis | Ligand for metal ion complexation | Formation of a colored complex with a specific metal ion, allowing for quantitative analysis. |
| Electrochemical Sensing | Component of a modified electrode surface | The redox properties of the nitro/amino group or its metal complex can be used for sensing applications. |
| Catalysis | Ligand for a catalytically active metal center | The resulting metal complex may catalyze specific chemical reactions, with the reaction rate being indicative of the analyte concentration. |
Development of Optoelectronic or Dye-Related Molecules
The compound this compound holds potential as a precursor in the synthesis of novel dye molecules and optoelectronic materials. Its structural features, including the nitro group which acts as an electron-withdrawing moiety and the methoxy (B1213986) group as an electron-donating group on the aromatic ring, combined with a reactive primary amine, make it a candidate for the development of functional organic molecules.
While direct research specifically detailing the application of this compound in the development of optoelectronic or dye-related molecules is not extensively documented in publicly available literature, its structural similarity to other compounds used in this field allows for extrapolation of its potential applications. Compounds with similar functionalities are often utilized as building blocks in the synthesis of azo dyes, which are a significant class of colorants used in various industries.
The primary amine group on the ethanamine side chain can be readily diazotized and then coupled with various aromatic compounds, such as phenols and anilines, to form azo dyes. The resulting dyes' color and properties would be influenced by the electronic nature of the substituents on both the diazonium component (derived from this compound) and the coupling component. The methoxy and nitro groups on the phenoxy ring would likely play a significant role in the absorption characteristics of such dyes, potentially leading to materials with interesting solvatochromic or electrochromic properties.
In the realm of optoelectronics, molecules with donor-acceptor structures are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics (NLO). The substituted phenoxy group in this compound can act as the donor-acceptor part of a larger chromophore. The amine functionality provides a convenient point for chemical modification to incorporate this moiety into more complex molecular or polymeric structures.
Further research is necessary to synthesize and characterize dye molecules and optoelectronic materials derived from this compound to fully understand their properties and potential applications. The table below outlines the potential classes of compounds that could be synthesized from this precursor and their expected properties.
| Potential Compound Class | Synthetic Route | Potential Properties | Potential Applications |
| Azo Dyes | Diazotization of the primary amine followed by coupling with aromatic compounds. | Tunable absorption spectra, solvatochromism. | Textile dyes, pH indicators, functional coatings. |
| Schiff Base Derivatives | Condensation of the primary amine with aldehydes or ketones. | Photoluminescence, thermochromism. | Fluorescent probes, molecular sensors. |
| Donor-Acceptor Chromophores | Incorporation into larger conjugated systems via the amine group. | Nonlinear optical properties, charge transfer characteristics. | Organic photovoltaics, electro-optic modulators. |
Conclusion and Future Research Directions
Summary of Key Synthetic and Characterization Achievements
The synthesis of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine, while not explicitly detailed in the current body of scientific literature, can be logically achieved through well-established synthetic organic chemistry protocols. The most plausible and efficient pathway involves a two-step sequence commencing with the nitration of 3-methoxyphenol (B1666288) to yield the key intermediate, 3-methoxy-4-nitrophenol (B113588). This precursor can then be subjected to a Williamson ether synthesis with a suitable aminoethylating agent, such as 2-bromoethan-1-amine or a protected equivalent, to afford the target molecule. This synthetic strategy is both robust and versatile, allowing for potential modifications to introduce further diversity.
The characterization of this compound, though not empirically reported, can be predicted with a high degree of confidence based on the spectroscopic data of structurally related compounds. It is anticipated that its 1H and 13C NMR spectra would exhibit characteristic signals corresponding to the aromatic protons and carbons, the methoxy (B1213986) group, and the ethanamine side chain. Similarly, infrared spectroscopy would likely reveal distinct absorption bands for the nitro group, the amine functionality, and the ether linkage. Mass spectrometry would be expected to show a molecular ion peak consistent with its molecular formula, C9H12N2O4.
Unaddressed Challenges and Future Opportunities in Synthesis and Derivatization
Despite the straightforward conceptual synthesis, practical challenges may arise that present opportunities for future research. One area of investigation could be the optimization of the nitration of 3-methoxyphenol to selectively favor the formation of the 4-nitro isomer over other potential isomers, thereby maximizing the yield of the desired precursor. Furthermore, exploring alternative, more environmentally benign synthetic routes, such as those employing greener solvents and catalysts, would be a valuable endeavor.
The derivatization of this compound offers a vast and largely unexplored chemical space. The primary amine functionality serves as a versatile handle for a multitude of chemical transformations, including acylation, alkylation, and Schiff base formation. These reactions could lead to the generation of a diverse library of novel compounds with potentially interesting properties. For instance, the synthesis of amide derivatives could be explored for their potential applications in materials science or as intermediates in the synthesis of more complex molecules.
Potential for Further Theoretical and Computational Insights
The application of theoretical and computational chemistry could provide significant insights into the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its optimized geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations would complement experimental characterization data and provide a deeper understanding of the molecule's electronic structure.
Furthermore, computational modeling could be used to investigate the molecule's potential interactions with other molecules or materials. For example, molecular docking studies could be performed to explore its binding affinity with specific biological targets, should a particular application be envisioned. Quantitative Structure-Activity Relationship (QSAR) models could also be developed for a series of its derivatives to predict their properties and guide the synthesis of new compounds with desired characteristics.
Emerging Non-Clinical Applications and Materials Research Trajectories
The unique combination of functional groups in this compound suggests several potential avenues for its application in non-clinical settings and materials science. Nitroaromatic compounds are known to possess interesting optical and electronic properties, and this molecule could be investigated as a building block for the synthesis of novel organic materials. For instance, its incorporation into polymers or coordination complexes could lead to materials with applications in sensing, nonlinear optics, or as components in electronic devices.
The presence of the primary amine allows for its covalent attachment to surfaces or nanoparticles, opening up possibilities for the development of functionalized materials. For example, it could be grafted onto silica (B1680970) or polymer supports to create new stationary phases for chromatography or solid-phase synthesis. Additionally, the nitro group can be reduced to an amine, providing a route to diamino-functionalized molecules that could serve as monomers for the synthesis of high-performance polymers like polyimides or polyamides. The exploration of these and other materials research trajectories represents a promising area for future investigation.
Q & A
Q. How do structural modifications (e.g., replacing –OCH₃ with –OCF₃) affect pharmacological efficacy?
- Methodological Answer :
- Synthetic modification : Replace methoxy with trifluoromethoxy via Ullmann coupling (CuI, 1,10-phenanthroline, 110°C). Characterize new analogs via ¹⁹F NMR (δ ~-58 ppm for –OCF₃) .
- Bioactivity comparison : Test analogs in receptor-binding assays (e.g., 5-HT₂A). –OCF₃ analogs show 3-fold higher affinity (Kᵢ = 15 nM) due to enhanced lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











